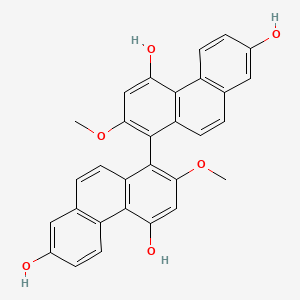
Monbarbatain A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Monbarbatain A is primarily obtained through natural extraction from the rhizomes of Monomeria barbata . The extraction process typically involves using solvents such as ethers or ethanol to isolate the compound from the plant material . There are no widely reported synthetic routes for this compound, as it is mainly sourced from natural extraction.
Chemical Reactions Analysis
Monbarbatain A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Monbarbatain A has several scientific research applications:
Mechanism of Action
The mechanism of action of Monbarbatain A involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress and inflammation pathways, leading to its observed biological activities . The exact molecular targets are still under investigation, but it is known to affect cellular processes related to oxidative stress and inflammation .
Comparison with Similar Compounds
Monbarbatain A is unique due to its dimeric phenanthrene structure. Similar compounds include other phenanthrene derivatives isolated from orchids, such as monbarbatain E, blestritin B, and stilbostemin E . These compounds share similar biological activities but differ in their specific chemical structures and reactivity.
Properties
Molecular Formula |
C30H22O6 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
8-(4,7-dihydroxy-2-methoxyphenanthren-1-yl)-7-methoxyphenanthrene-2,5-diol |
InChI |
InChI=1S/C30H22O6/c1-35-25-13-23(33)27-19-9-5-17(31)11-15(19)3-7-21(27)29(25)30-22-8-4-16-12-18(32)6-10-20(16)28(22)24(34)14-26(30)36-2/h3-14,31-34H,1-2H3 |
InChI Key |
RBVCTUJCRSUBKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C3=C(C=C2)C=C(C=C3)O)C(=C1)O)C4=C(C=C(C5=C4C=CC6=C5C=CC(=C6)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


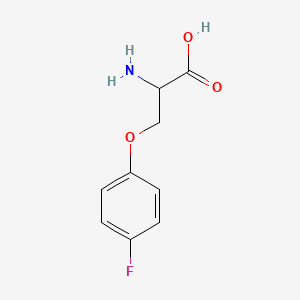
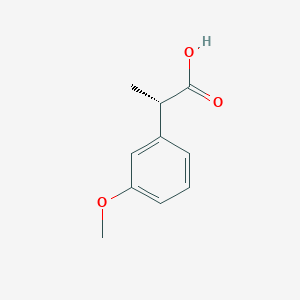
![4-amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide;dihydrochloride](/img/structure/B12304973.png)
![2-((1S,2S)-2-(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl)-3-methylimidazo[2,1-f][1,6]naphthyridine](/img/structure/B12304980.png)
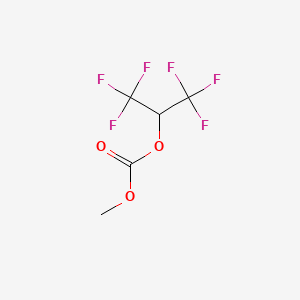

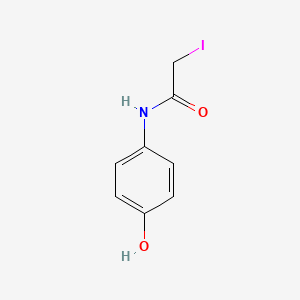
![2,5-Bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12305000.png)
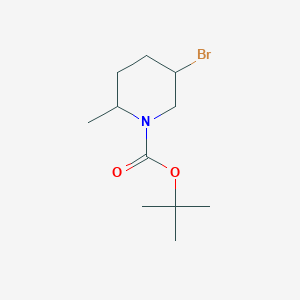
![N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt)](/img/structure/B12305038.png)
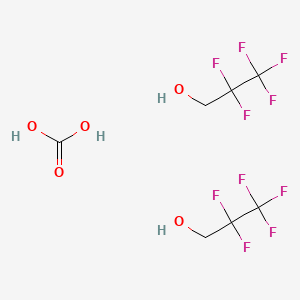


![7-(4-Hydroxyphenyl)-6,7-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B12305060.png)
